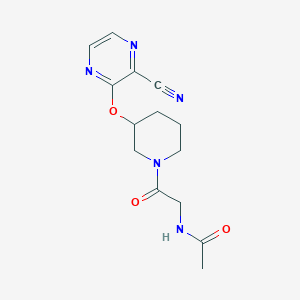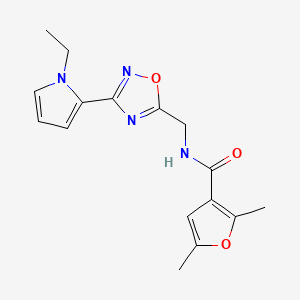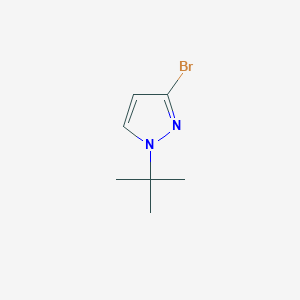
Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the preparation of acrylate derivatives with various substituents. For instance, the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate is described, highlighting the formation of a crystal structure in the triclinic space group . Another example is the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which serve as versatile synthons for the preparation of various heterocyclic systems . These syntheses suggest that similar strategies could be employed for the synthesis of "Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate."
Molecular Structure Analysis
The molecular structures of related compounds are determined using X-ray crystallography. For example, the crystal structure of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate reveals intramolecular N-H...O bonds, indicating the potential for hydrogen bonding in similar compounds . The structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has also been characterized, providing insights into the molecular geometry and electronic structure that could be relevant to the compound of interest .
Chemical Reactions Analysis
The reactivity of similar compounds is explored through various chemical reactions. For instance, ethyl 3-dimethylamino acrylates are used in solvent-free transamination and aza-annulation reactions to yield new compounds . The electrochemical behavior of methyl 2-[p-nitrophenyl(hydroxy)methyl]acrylate is studied, revealing insights into its reduction behavior and reactivity with glutathione . These studies suggest that "Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate" may also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. The crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate is stabilized by weak intermolecular interactions . The electrochemical study of a related compound provides information on its stability and reactivity in different media . These findings can be used to infer the properties of "Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate," such as its potential stability, solubility, and reactivity.
Aplicaciones Científicas De Investigación
Transformations in Heterocyclic Chemistry
- The compound has been used as a precursor for synthesizing complex heterocyclic systems. For instance, transformations involving pyrido[1,2-a]pyrazine derivatives have led to the creation of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a,10c-diazaaceanthrylenes, highlighting its utility in expanding the chemical space of heterocyclic compounds (Kolar, Tiŝler, & Pizzioli, 1996).
Advancements in Organic Synthesis
- Research has demonstrated the compound's role in generating novel organic molecules through reactions with methylhydrazine, leading to new structures with potential for further chemical and biological investigation (Richter et al., 2009).
Development of Opto-electronic Materials
- The structural features of related dimethylamino phenylacrylate derivatives have been explored for their potential in opto-electronic applications. The synthesis and characterization of donor–π–acceptor (D–π–A) push–pull chromophores, for instance, offer insights into their optical properties and thermal stability, indicating their potential utility in opto-electronic devices (Gupta & Singh, 2015).
Novel Synthetic Methodologies
- Research on CF3S(O)n-containing enaminones, including compounds similar to the one , has demonstrated their versatility as precursors for the synthesis of pyrimidine-4(3H)-ones. These findings contribute to the development of new synthetic routes for the preparation of pyrimidine derivatives, which are important in pharmaceutical chemistry (Sokolenko et al., 2017).
Eco-Friendly Synthetic Approaches
- Ethyl 3-dimethylamino acrylates have been employed in solvent-free synthesis approaches under microwave irradiation to prepare new ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. This research highlights the compound's role in promoting eco-friendly synthetic methodologies (Meddad et al., 2001).
Propiedades
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(4-nitropyrazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-11(2)6-8(9(14)17-3)12-5-7(4-10-12)13(15)16/h4-6H,1-3H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSDGOQJZLUDAM-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)

![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)






![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)